molecular formula C8H6ClNS B1466005 7-Chloro-3-methylthieno[3,2-B]pyridine CAS No. 953045-91-5

7-Chloro-3-methylthieno[3,2-B]pyridine

Cat. No.: B1466005
CAS No.: 953045-91-5
M. Wt: 183.66 g/mol
InChI Key: MXODMYMGCQSCRT-UHFFFAOYSA-N
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Description

7-Chloro-3-methylthieno[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNS. It is characterized by its unique structure, which includes a thieno[3,2-B]pyridine core with a chlorine atom at the 7th position and a methyl group at the 3rd position. This compound is typically found as an off-white solid and has a molecular weight of 183.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylthieno[3,2-B]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate halogenating agents and methylating agents under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methylthieno[3,2-B]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions typically yield the corresponding thieno[3,2-B]pyridine derivatives with reduced functional groups.

Scientific Research Applications

7-Chloro-3-methylthieno[3,2-B]pyridine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding studies.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-3-methylthieno[3,2-B]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

7-Chloro-3-methylthieno[3,2-B]pyridine is structurally similar to other thieno[3,2-B]pyridine derivatives, but its unique substitution pattern sets it apart. Some similar compounds include:

  • 3-Methylthieno[3,2-B]pyridine: Lacks the chlorine atom at the 7th position.

  • 7-Chlorothieno[3,2-B]pyridine: Lacks the methyl group at the 3rd position.

  • 3-Chlorothieno[3,2-B]pyridine: Has the chlorine atom at the 3rd position instead of the 7th position.

These compounds exhibit different chemical and biological properties due to their distinct substitution patterns.

Properties

IUPAC Name

7-chloro-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODMYMGCQSCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C(C=CN=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725555
Record name 7-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953045-91-5
Record name 7-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-3-methylthieno[3,2-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phosphorous oxychloride (2.2 mL, 24 mmol) in 1,2-dichloroethane (12 mL) was charged with 3-methylthieno[3,2-b]pyridin-7-ol (2.0 g, 12 mmol). The reaction stirred overnight at reflux under nitrogen. The mixture was the cooled and concentrated. Saturated NaHCO3 solution was carefully added to neutralize the residue. The biphasic mixture was extracted with dichloromethane, dried, and concentrated. Flash chromatography (15% EtOAc/hexanes) gave the title compound (1.23 g, 55%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-3-methylthieno[3,2-B]pyridine
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7-Chloro-3-methylthieno[3,2-B]pyridine
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7-Chloro-3-methylthieno[3,2-B]pyridine
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7-Chloro-3-methylthieno[3,2-B]pyridine
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7-Chloro-3-methylthieno[3,2-B]pyridine
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7-Chloro-3-methylthieno[3,2-B]pyridine

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